

# Application Notes and Protocols: AS1708727

## Treatment in the db/db Mouse Model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: AS1708727

Cat. No.: B15586858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AS1708727** is a potent and selective inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in the regulation of glucose and lipid metabolism.<sup>[1][2]</sup> In the context of type 2 diabetes, Foxo1 is hyperactive in the liver, leading to increased hepatic glucose production and contributing to hyperglycemia.<sup>[3][4]</sup> The db/db mouse is a widely used genetic model of type 2 diabetes, characterized by obesity, insulin resistance, and hyperglycemia, making it a suitable model for evaluating the therapeutic potential of anti-diabetic compounds.<sup>[5][6]</sup> These application notes provide a comprehensive overview of the treatment of db/db mice with **AS1708727**, including its effects on metabolic parameters and gene expression, along with detailed protocols for key experiments.

## Mechanism of Action

**AS1708727** exerts its therapeutic effects by directly inhibiting the transcriptional activity of Foxo1.<sup>[1]</sup> In the liver, insulin signaling normally leads to the phosphorylation of Foxo1 by Akt/PKB, resulting in its exclusion from the nucleus and the suppression of its target genes.<sup>[2]</sup> In insulin-resistant states, this process is impaired, leading to the nuclear localization of Foxo1 and the subsequent transactivation of genes involved in gluconeogenesis, such as Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK).<sup>[2][8]</sup> By inhibiting Foxo1, **AS1708727** reduces the expression of these key gluconeogenic enzymes, thereby decreasing hepatic glucose output and lowering blood glucose levels.<sup>[1]</sup>

## Data Presentation

Chronic oral administration of **AS1708727** to db/db mice for four days has been shown to significantly reduce both blood glucose and triglyceride levels.<sup>[1]</sup> The treatment also leads to a significant decrease in the hepatic mRNA levels of G6Pase and PEPCK. While the precise quantitative data from the original study by Nagashima et al. are not publicly available, the following tables represent the expected outcomes based on the published findings.

Table 1: Effect of **AS1708727** on Metabolic Parameters in db/db Mice

| Treatment Group | Dosage (mg/kg, p.o., b.i.d.) | Blood Glucose (mg/dL)             | Plasma Triglycerides (mg/dL)      |
|-----------------|------------------------------|-----------------------------------|-----------------------------------|
| Vehicle Control | -                            | High (e.g., >300)                 | Elevated (e.g., >200)             |
| AS1708727       | 100                          | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| AS1708727       | 300                          | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |

Data are presented as mean  $\pm$  SD. Statistical significance ( $p < 0.05$ ) is expected for **AS1708727** treated groups compared to the vehicle control group.

Table 2: Effect of **AS1708727** on Hepatic Gene Expression in db/db Mice

| Treatment Group | Dosage (mg/kg, p.o., b.i.d.) | G6Pase mRNA (Relative Expression) | PEPCK mRNA (Relative Expression)  |
|-----------------|------------------------------|-----------------------------------|-----------------------------------|
| Vehicle Control | -                            | 1.0 (Baseline)                    | 1.0 (Baseline)                    |
| AS1708727       | 100                          | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| AS1708727       | 300                          | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |

Data are presented as mean  $\pm$  SD. Statistical significance ( $p < 0.05$ ) is expected for **AS1708727** treated groups compared to the vehicle control group.

## Experimental Protocols

### Animal Model and Treatment

- Animal Model: Male db/db mice (C57BL/KsJ-db/db) and their lean littermates (db/m) are used. Mice are typically housed in a temperature- and light-controlled environment with ad libitum access to food and water.
- Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the experiment.
- Drug Formulation: **AS1708727** is prepared for oral administration. A common vehicle is 0.5% methylcellulose in sterile water. The drug is suspended in the vehicle to the desired concentrations (e.g., 10 mg/mL and 30 mg/mL for 100 mg/kg and 300 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
- Administration: **AS1708727** is administered by oral gavage twice daily (b.i.d.) for a period of four days.<sup>[1]</sup> The vehicle control group receives the same volume of 0.5% methylcellulose.

### Blood Glucose and Triglyceride Measurement

- Blood Collection: Blood samples are collected from the tail vein at baseline and at the end of the treatment period. For fasting measurements, food is withdrawn for a specified period (e.g., 6 hours) before blood collection.
- Blood Glucose Measurement: Blood glucose levels can be measured immediately using a handheld glucometer.
- Plasma Triglyceride Measurement: For plasma triglyceride analysis, blood is collected into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma. Plasma triglyceride levels are determined using a commercially available colorimetric assay kit according to the manufacturer's instructions.

### Liver Tissue Collection and RNA Extraction

- **Tissue Harvesting:** At the end of the treatment period, mice are euthanized by an approved method (e.g., CO<sub>2</sub> asphyxiation followed by cervical dislocation). The liver is immediately excised, rinsed in cold phosphate-buffered saline (PBS), blotted dry, and weighed. A portion of the liver tissue is snap-frozen in liquid nitrogen and stored at -80°C for subsequent RNA analysis.[9][10]
- **RNA Extraction:** Total RNA is extracted from the frozen liver tissue using a commercial RNA isolation kit (e.g., TRIzol reagent or a column-based kit) following the manufacturer's protocol.[11][12] The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

## Gene Expression Analysis by RT-qPCR

- **Reverse Transcription:** First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
- **Quantitative PCR (qPCR):** The expression levels of G6Pase and PEPCK mRNA are quantified by real-time PCR using a qPCR system and a suitable fluorescent dye (e.g., SYBR Green) or probe-based chemistry.[13][14] Gene-specific primers for mouse G6Pase, PEPCK, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization should be designed and validated.
- **Data Analysis:** The relative gene expression is calculated using the 2-ΔΔC<sub>t</sub> method, with the vehicle-treated group serving as the calibrator.

## Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **AS1708727** treatment in db/db mice.



[Click to download full resolution via product page](#)

Caption: **AS1708727** inhibits the Foxo1 signaling pathway in hepatocytes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of the novel Foxo1 inhibitor AS1708727 on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foxo1 links insulin signaling to C/EBP $\alpha$  and regulates gluconeogenesis during liver development | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoenolpyruvate Carboxykinase and Glucose-6-phosphatase Are Required for Steroidogenesis in Testicular Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The db/db mouse, a model for diabetic dyslipidemia: molecular characterization and effects of Western diet feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Segmentation of the Pathophysiological Stages of Diabetic Changes in the db/db Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Foxo1 links insulin signaling to C/EBP $\alpha$  and regulates gluconeogenesis during liver development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetepigenomics.org [targetepigenomics.org]
- 10. Harvest Liver Tissue from Mice | Xin Chen Lab [pharm.ucsf.edu]
- 11. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 12. kurabo.co.jp [kurabo.co.jp]
- 13. Peroxisome Proliferator-activated Receptor  $\alpha$  Is Responsible for the Up-regulation of Hepatic Glucose-6-phosphatase Gene Expression in Fasting and db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Application Notes and Protocols: AS1708727 Treatment in the db/db Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15586858#as1708727-treatment-in-db-db-mouse-model>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)